
Diphenyl(trifluoromethyl)carbinol
Vue d'ensemble
Description
Diphenyl(trifluoromethyl)carbinol is a chemical compound with the CAS Number 379-18-0 . It is used in the manufacture of aromatic, heterocyclic and aliphatic compounds, fluorochemicals and life sciences reagents .
Synthesis Analysis
The synthesis of difluoro/trifluoromethyl carbinol-containing chromones can be achieved via a HFIP-promoted tandem cyclization reaction from o-hydroxyphenyl enaminones at room temperature . This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials . The trifluoromethyl group is part of the Diphenyl(trifluoromethyl)carbinol molecule .Chemical Reactions Analysis
The synthesis of difluoro/trifluoromethyl carbinol-containing chromones involves a HFIP-promoted tandem cyclization reaction . This reaction is carried out at room temperature and provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols .Applications De Recherche Scientifique
1. Synthesis of Difluoro/Trifluoromethyl Carbinol-Containing Chromones
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the synthesis of difluoro/trifluoromethyl carbinol-containing chromones from o-hydroxyphenyl enaminones .
- Methods of Application : The process involves a HFIP-promoted tandem cyclization reaction at room temperature .
- Results : This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields .
2. C–F Bond Functionalization of Trifluoromethyl-Containing Compounds
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the study of the activation of the C–F bond in organic synthesis .
- Methods of Application : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Results : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
3. Trifluoromethyl Carbinol Synthesis
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the synthesis of trifluoromethyl carbinols .
- Methods of Application : The process involves trifluoromethylation of various aldehydes and ketones with trifluoromethyltrimethylsilane . This reaction is induced by fluoride ions .
- Results : The reaction provides excellent yields of trifluoromethylated products .
4. Radical Trifluoromethylation
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the study of radical trifluoromethylation .
- Methods of Application : The process involves the trifluoromethylation of carbon-centered radical intermediates .
- Results : This method plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
5. Synthesis of Difluoro/Trifluoromethyl Carbinol-Containing Chromones
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the synthesis of difluoro/trifluoromethyl carbinol-containing chromones via tandem cyclization of o-hydroxyaryl enaminones .
- Methods of Application : The process involves a HFIP-promoted tandem cyclization reaction for the synthesis of difluoro/trifluoromethyl carbinol-containing chromones from o-hydroxyphenyl enaminones at room temperature .
- Results : This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields .
6. Trifluoromethylation of Carbonyl Compounds
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the trifluoromethylation of carbonyl compounds .
- Methods of Application : The process involves trifluoromethylation of various aldehydes and ketones with trifluoromethyltrimethylsilane . This reaction is induced by fluoride ions .
- Results : The reaction provides excellent yields of trifluoromethylated products .
Orientations Futures
The trifluoromethyl group, which is part of the Diphenyl(trifluoromethyl)carbinol molecule, plays an increasingly important role in pharmaceuticals, agrochemicals and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates suggest potential future directions for research and applications .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1,1-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYEOYNWIIQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285718 | |
| Record name | 2,2,2-trifluoro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1,1-diphenylethanol | |
CAS RN |
379-18-0 | |
| Record name | 379-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(trifluoromethyl)carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



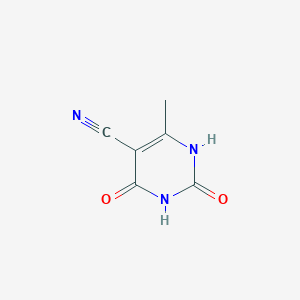
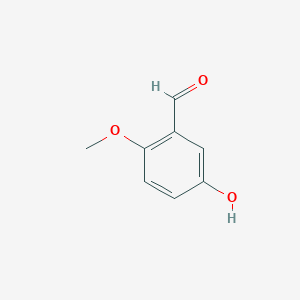
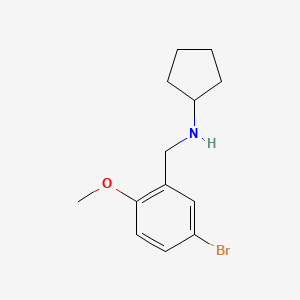
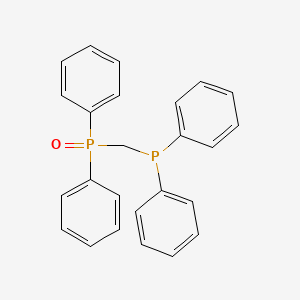
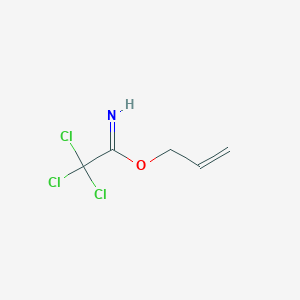
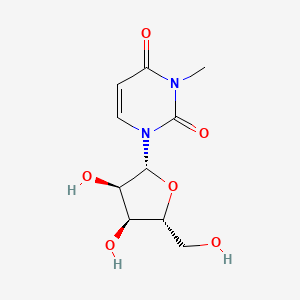
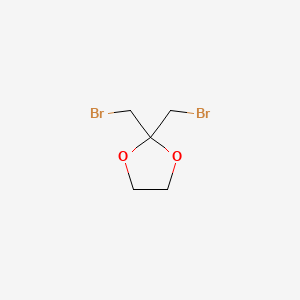
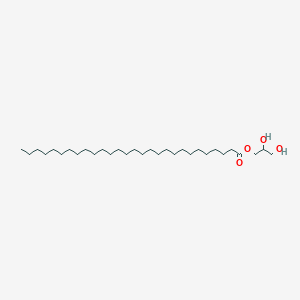
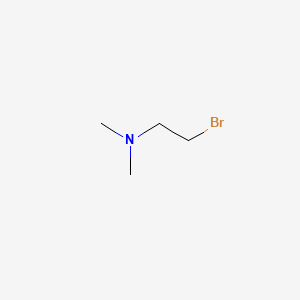
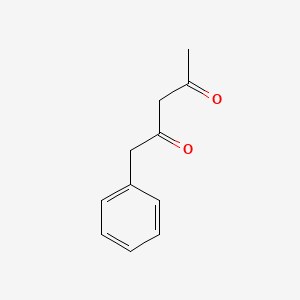
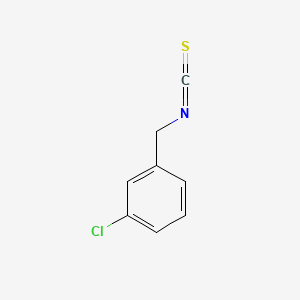

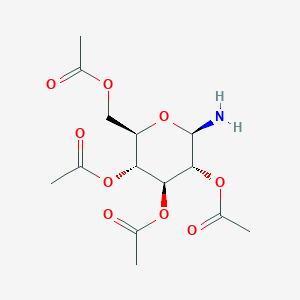
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)